molecular formula C9H13BrO5 B14514596 4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid CAS No. 63028-35-3

4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid

Cat. No.: B14514596
CAS No.: 63028-35-3
M. Wt: 281.10 g/mol
InChI Key: CMELRVJCYUSIGJ-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid is an organic compound that features a cyclohexane ring substituted with bromine, methoxy, and two carboxylic acid groups. This compound is part of the dicarboxylic acids family, which are known for having two carboxyl groups (-COOH) attached to their molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid typically involves the bromination and methoxylation of cyclohexane derivatives followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the correct substitution pattern on the cyclohexane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methoxycyclohexane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.

    5-Methoxycyclohexane-1,2-dicarboxylic acid: Lacks the bromine substitution.

    4-Bromo-5-hydroxycyclohexane-1,2-dicarboxylic acid: Hydroxy group instead of methoxy.

Uniqueness

4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups, along with two carboxylic acid groups, provides a distinct set of properties that can be leveraged in various applications .

Properties

CAS No.

63028-35-3

Molecular Formula

C9H13BrO5

Molecular Weight

281.10 g/mol

IUPAC Name

4-bromo-5-methoxycyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C9H13BrO5/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

CMELRVJCYUSIGJ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C(CC1Br)C(=O)O)C(=O)O

Origin of Product

United States

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